![molecular formula C7H7N3O B1618137 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one CAS No. 56468-22-5](/img/structure/B1618137.png)

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

Overview

Description

Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis and drug development . They have been receiving significant attention in the synthetic chemistry community .

Synthesis Analysis

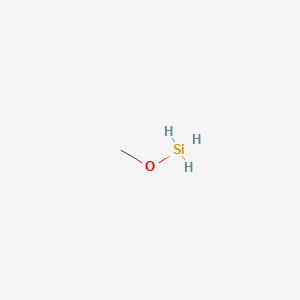

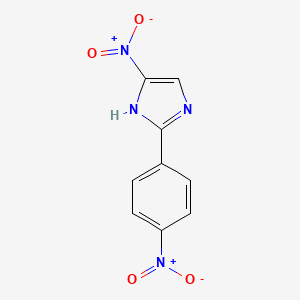

Imidazo[1,2-a]pyrazines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc .Molecular Structure Analysis

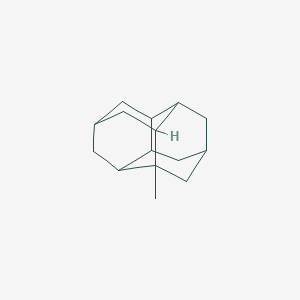

The molecular structure of imidazo[1,2-a]pyrazines is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines have shown reactivity and multifarious biological activity . The mechanisms for the selected reactions have been discussed to observe the formation of this heterocyclic moiety .Scientific Research Applications

Fundamental Physical Properties and Spectroscopic Studies

Studies on imidazo[1,2-a]pyrazin-3(7H)-one derivatives, closely related to 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one, have focused on their fundamental physical properties. Through X-ray crystallography, UV/vis absorption spectroscopy, NMR, and AM1-COSMO calculations, researchers have discovered that these derivatives exhibit solvatochromism due to hydrogen-bonding interactions with solvents, indicating potential applications in molecular sensing and materials science. This solvatochromism is influenced by the aromatic character and tautomeric equilibriums of the molecules, offering insights into their chemical behavior in various environments (Nakai et al., 2003).

Multicomponent Reaction Synthesis

The Groebke–Blackburn–Bienaymé multicomponent reaction has been optimized for producing 3-aminoimidazo[1,2-a]pyrazines, a structural motif similar to the one . This efficient synthesis method provides a rapid access to this important scaffold found in many drug molecules, showcasing the versatility of such structures in pharmaceutical research and development. The process has been scaled up, achieving high yield and purity, demonstrating its potential for industrial applications (Baenziger et al., 2017).

Antimicrobial Activity

A novel series of compounds containing the imidazo[1,2-a]pyrazin-3(7H)-one structure have been synthesized and evaluated for their antimicrobial properties. These compounds were prepared through reactions with hydrazinyl halides and active methylene compounds, leading to new pyrazoles and fused pyrazolo[3,4-d]-pyrimidine derivatives expected to possess biological activity. The synthesized compounds showed significant antifungal and antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Gomha & Hassaneen, 2011).

Energetic Materials Synthesis

Research into the development of energetic materials has utilized the layer-by-layer assembly of molecules, including imidazo[1,2-a]pyrazine derivatives. This approach has led to the synthesis of compounds with enhanced performance characteristics, such as higher density and better detonation properties. The study showcases the application of imidazo[1,2-a]pyrazine derivatives in the creation of tunable energetic materials, highlighting their significance in materials science and engineering (Zhang et al., 2019).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,5-a]pyridine derivatives, which share a similar structure, have been reported to have a wide range of biological properties . They have shown potential in several research areas, from materials science to the pharmaceutical field .

Mode of Action

Imidazo[1,2-a]pyrazine, a related compound, has been noted for its reactivity and multifarious biological activity . It acts as a versatile scaffold in organic synthesis and drug development .

Biochemical Pathways

Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .

Result of Action

Related compounds such as imidazo[1,5-a]pyridine derivatives have shown potential in several research areas, including the development of anti-cancer drugs .

properties

IUPAC Name |

3-methyl-7H-imidazo[1,5-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEZHQVGEMWAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

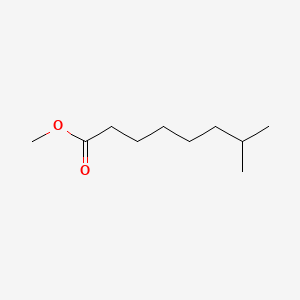

Canonical SMILES |

CC1=NC=C2N1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308810 | |

| Record name | 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one | |

CAS RN |

56468-22-5 | |

| Record name | NSC209768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

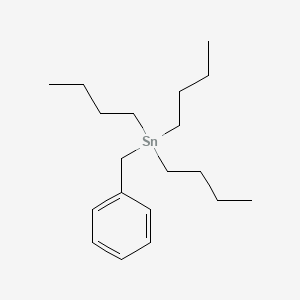

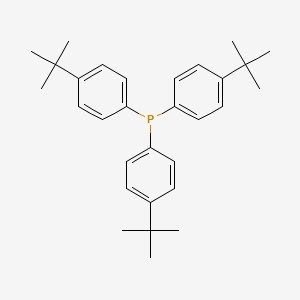

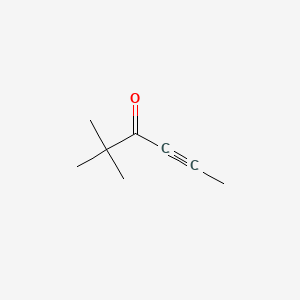

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.